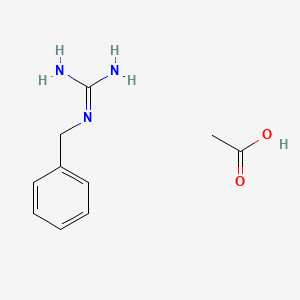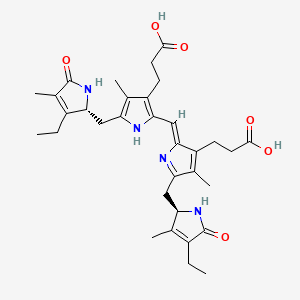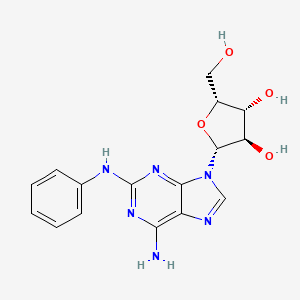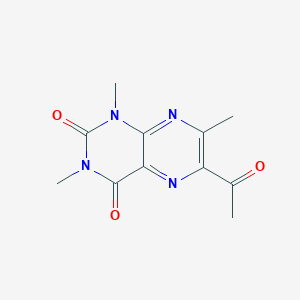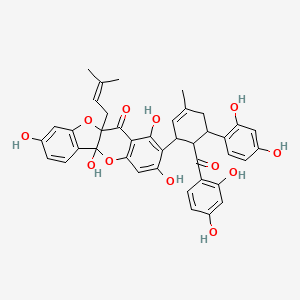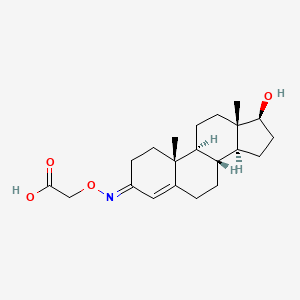
anti-testosterone-3-CMO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone 3-(O-carboxymethyl)oxime is the oxime O-ether formed from testosterone and (aminooxy)acetic acid. It derives from a testosterone.
Scientific Research Applications
Radioimmunoassay Development
Testosterone-3-O-carboxymethyl-oxime (T-3-CMO) derivatives play a crucial role in developing radioimmunoassay systems for testosterone (T) and dihydrotestosterone (DHT). By synthesizing and coupling T-3-CMO with bovine serum albumin (BSA), researchers have created effective immunogens for producing anti-T serum, which can be used in radioimmunological systems for clinical applications (Simionescu et al., 1990).
Enzyme Immunoassays (EIAs) Enhancement
T-3-CMO has been evaluated in enzyme immunoassays (EIAs) for its impact on sensitivity and specificity. Different combinations of antibodies and penicillinase-labeled T-3-CMO derivatives showed varying results in immunoassays, indicating their potential to optimize assay performance (Rassaie et al., 1992).
Monoclonal Antibody Production
The use of T-3-CMO is pivotal in producing monoclonal antibodies against testosterone. These antibodies are utilized in developing sensitive assays, such as enzyme-linked immunosorbent assays (ELISAs), to detect testosterone in various samples, including milk, indicating potential applications in food safety and endocrine-disrupting compound detection (Wang et al., 2016).
Testosterone Measurement
In the context of human serum testosterone measurement, T-3-CMO conjugated with bovine serum albumin has been used to raise specific antisera. This approach has led to the development of highly sensitive direct microtiter plate ELISAs for measuring testosterone, showcasing the applicability of T-3-CMO in clinical diagnostics (Banerjee et al., 2008).
Steroid Hormone Binding Studies
T-3-CMO is significant in studies exploring steroid hormone binding mechanisms. For instance, testosterone binding to the vascular endothelium and its impact on coronary vasodilatation have been studied using T-3-OCMO derivatives. This research provides insights into non-genomic mechanisms of testosterone-induced vasodilatation, relevant to cardiovascular health (Jones et al., 2004).
properties
Product Name |
anti-testosterone-3-CMO |
|---|---|
Molecular Formula |
C21H31NO4 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-[(E)-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C21H31NO4/c1-20-9-7-14(22-26-12-19(24)25)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h11,15-18,23H,3-10,12H2,1-2H3,(H,24,25)/b22-14+/t15-,16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
VDYLVWGBLQNNAW-UVTKPVMCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N/OCC(=O)O)/CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C |
Pictograms |
Irritant; Health Hazard |
synonyms |
testosterone 3-(O-carboxymethyl)oxime testosterone 3-CMOx |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



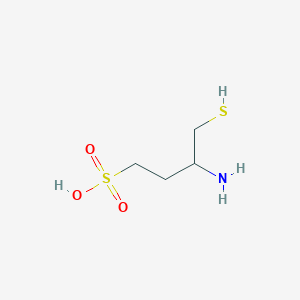
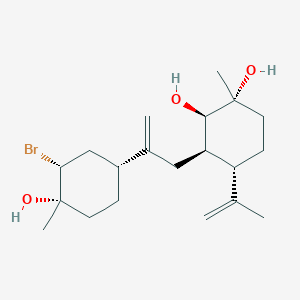
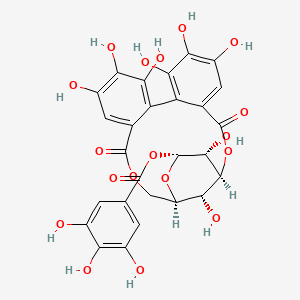
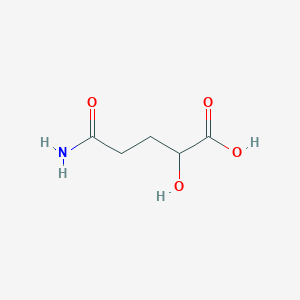
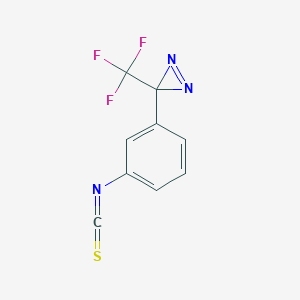
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252070.png)
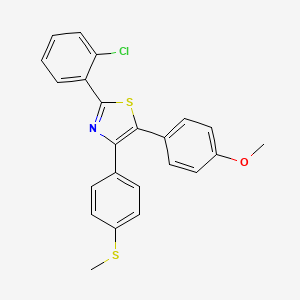
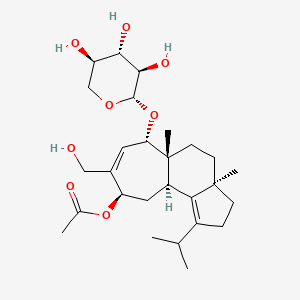
![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)
